四氟化钒

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

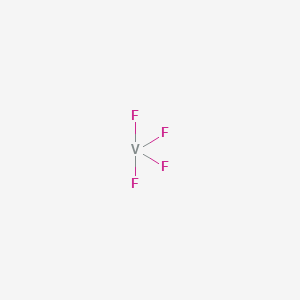

Vanadium(IV) fluoride, also known as vanadium tetrafluoride, is an inorganic compound of vanadium and fluorine . It is a paramagnetic yellow-brown solid that is very hygroscopic . Unlike the corresponding vanadium tetrachloride, the tetrafluoride is not volatile because it adopts a polymeric structure . It decomposes before melting .

Synthesis Analysis

Vanadium(IV) fluoride can be prepared by treating VCl4 with HF . The reaction is as follows: VCl4 + 4 HF → VF4 + 4 HCl . It was first prepared in this way .Molecular Structure Analysis

The structure of VF4 is related to that of SnF4 . Each vanadium center is octahedral, surrounded by six fluoride ligands . Four of the fluoride centers bridge to adjacent vanadium centers .Chemical Reactions Analysis

Vanadium(IV) fluoride decomposes at 325 °C, undergoing disproportionation to the tri- and pentafluorides . The reaction is as follows: 2 VF4 → VF3 + VF5 .Physical And Chemical Properties Analysis

Vanadium(IV) fluoride has a molar mass of 126.9351 g·mol−1 . It appears as a lime green powder, hygroscopic . It has a density of 3.15 g/cm3 at 20 °C . It decomposes at 325 °C . It is very soluble in water and soluble in acetone, acetic acid .科学研究应用

氟化物辅助稳定氨基酸络合物

四氟化钒在氨基酸络合物的稳定中显示出潜力。研究表明,氟化物充当稳定配体,有助于通过羧酸根基团配位和含半胱氨酸络合物中的额外配位,固态分离涉及四氟化钒的氨基酸络合物 (Chaudhuri et al., 1996).

四氟化钒测定分光光度法

四氟化钒可以用浮选分光光度法在弱酸性介质中用 3,5-二硝基水杨酸和罗丹明 B 来测定。该选择性方法在存在氟化钠的情况下很有用,证明了四氟化钒在分析化学中的相关性 (Mathew et al., 1994).

混合价态化合物和二氟化钒性质

通过四氧化二钒与氟离子相互作用获得的钒的混合价态化合物表现出显着的热稳定性和电子性质。此类化合物,包括二氟化钒,在理解钒基材料的形成机制和性质方面发挥作用 (Heitner-Wirguin & Selbin, 1969).

氯氟化物熔体中的五氟化钒、四氟化钒、三氟化钒氧化物溶液

研究氯氟化物熔体中的五氟化钒、四氟化钒、三氟化钒氧化物溶液,可以深入了解钒离子的复杂基团。这项研究对于理解钒氧化物在各种熔体中的溶解度极限和光谱数据至关重要 (Khokhryakov et al., 2013).

杂化四氟化钒和磁挫败

对有机模板化的三氟化钒,如 (NH4)2(C2H8N)[V3F12],的研究揭示了独特的层状结构。这些化合物表现出磁挫败和倾斜的反铁磁基态,强调了四氟化钒在研究磁性中的重要性 (Aidoudi et al., 2014).

混合价态三氟化钒、四氟化钒氟砷酸盐

已经合成了一种混合价态的三氟化钒、四氟化钒氟砷酸盐化合物,证明了形成具有弱铁磁相互作用和导电性的三维骨架。这项研究阐明了混合价态钒化合物的结构和磁性 (Berrocal et al., 2009).

四核氧氟四氟化钒簇

对四氟化钒-氧氟化物化合物的研究揭示了封装钠阳离子的氟化物桥接结构的形成。这些发现有助于理解四氟化钒的配位化学和结构多样性 (Smith et al., 2013).

四氟化钒的水热化学

水热化学的探索性研究已经制备出具有链状结构基序的新型三氟化钒。这些化合物表现出反铁磁行为,突出了四氟化钒结构及其磁性多样性 (Aldous et al., 2007).

安全和危害

未来方向

Vanadium compounds have been primarily investigated as potential therapeutic agents for various major health issues, including cancer, atherosclerosis, and diabetes . The translation of vanadium-based compounds into clinical trials and ultimately into disease treatments remains hampered by the absence of a basic pharmacological and metabolic comprehension of such compounds . Therefore, future research directions may focus on gaining a deeper understanding of the pharmacological and metabolic properties of vanadium compounds .

作用机制

Tetrafluorovanadium, also known as Vanadium(IV) fluoride, is an inorganic compound with the chemical formula VF4. It is a paramagnetic yellow-brown solid that is very hygroscopic

Target of Action

Vanadium compounds are known to interact with various enzymes in biological systems

Mode of Action

It is known that vanadium compounds can interact with their targets, leading to changes in cellular processes . .

Pharmacokinetics (ADME Properties)

It is known that the compound is very soluble in water , which could potentially influence its bioavailability

Result of Action

Vanadium compounds are known to have various effects on cells, including changes in enzyme activity . The specific effects of Tetrafluorovanadium on molecular and cellular processes need to be investigated further.

属性

IUPAC Name |

tetrafluorovanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWLHYPUICYOLE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

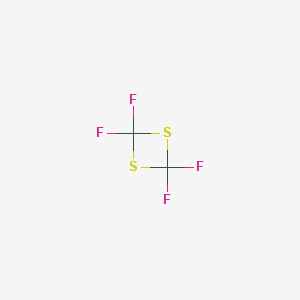

F[V](F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VF4, F4V |

Source

|

| Record name | Vanadium(IV) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.9351 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorovanadium | |

CAS RN |

10049-16-8 |

Source

|

| Record name | Vanadium fluoride (VF4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)